

High-Performance Quantification of N-(Piperidin-3-yl)isobutyramide: Method Development & Validation

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Compound of Interest

Compound Name: *N-(Piperidin-3-yl)isobutyramide*

CAS No.: 176525-37-4

Cat. No.: B060375

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Application Note & Protocol Guide | Version 1.0

Executive Summary

N-(Piperidin-3-yl)isobutyramide (C₉H₁₈N₂O; MW 170.25 g/mol) is a critical secondary amine intermediate often encountered in the synthesis of Janus Kinase (JAK) inhibitors and complex piperidine-based alkaloids. Its quantification poses specific analytical challenges due to its high polarity, lack of a strong UV chromophore, and potential for stereoisomeric complexity (chiral center at C3 of the piperidine ring).

This guide provides a rigorous, field-validated approach for the quantification of this analyte in both pharmaceutical intermediates (API synthesis) and biological matrices (PK studies). We prioritize LC-MS/MS for sensitivity and HILIC-CAD (Charged Aerosol Detection) for robust purity analysis where UV absorbance is insufficient.

Chemical Profile & Analytical Strategy

Analyte Properties

- IUPAC Name: **N-(piperidin-3-yl)isobutyramide**
- Molecular Formula: C₉H₁₈N₂O

- Exact Mass: 170.1419 Da
- pKa (Calculated): ~9.5 (Piperidine secondary amine), ~15 (Amide N-H).
- LogP: ~-0.2 (Highly polar).
- Solubility: Highly soluble in water, methanol; sparingly soluble in non-polar solvents (hexane).

Method Selection Matrix

The choice of method depends on the required Limit of Quantitation (LOQ) and matrix complexity.

Requirement	Recommended Method	Detector	Column Chemistry
Trace Impurity / PK	LC-MS/MS	Triple Quadrupole (MRM)	HILIC (Zwitterionic) or C18 (High pH)
Process Control / Assay	HPLC-CAD or UHPLC-UV	Charged Aerosol / UV (210 nm)	C18 (Aq. Stable)
Chiral Purity	SFC or Normal Phase LC	UV / MS	Polysaccharide-based (e.g., Chiralpak IG)

Protocol A: LC-MS/MS Quantification (Gold Standard)

Scope: High-sensitivity quantification (LLOQ: < 1.0 ng/mL) in plasma or complex reaction mixtures.

Mechanistic Rationale

Standard Reverse Phase (RP) C18 chromatography often fails to retain polar amines like **N-(Piperidin-3-yl)isobutyramide**, leading to elution in the void volume and ion suppression. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the charged amine, enhancing sensitivity by allowing high-organic desolvation in the electrospray source.

Equipment & Reagents

- LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).
- MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
- Column: Waters ACQUITY UPLC BEH Amide (1.7 μm , 2.1 x 100 mm).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
- Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Procedure

Step 1: Sample Preparation (Protein Precipitation)

- Aliquot 50 μL of sample (plasma/reaction mix) into a 1.5 mL centrifuge tube.
- Add 20 μL of Internal Standard (IS) solution (e.g., **N-(Piperidin-3-yl)isobutyramide-d7** or a structural analog like Tofacitinib-d3).
- Add 200 μL of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins and solubilize the analyte.
- Vortex for 30 seconds at high speed.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 150 μL of supernatant to an LC vial with insert.

Step 2: Chromatographic Conditions

- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Injection Vol: 2.0 μL .
- Gradient Profile:

- 0.0 min: 90% B (High organic for HILIC retention)
- 2.0 min: 85% B
- 4.0 min: 50% B (Elution of matrix)
- 4.1 min: 90% B (Re-equilibration)
- 6.0 min: End

Step 3: Mass Spectrometry Parameters (MRM)

- Ionization: ESI Positive Mode.
- Source Voltage: 4500 V.
- Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Rationale
Analyte	171.1 [M+H] ⁺	84.1	25	Loss of isobutyramide side chain (Piperidine ring fragment)
Analyte (Qual)	171.1 [M+H] ⁺	154.1	15	Loss of NH ₃ (Ammonia loss)
IS (d7)	178.1 [M+H] ⁺	91.1	25	Deuterated analog fragment

Data Processing

- Plot Peak Area Ratio (Analyte/IS) vs. Concentration.
- Fit using Linear Regression ($1/x^2$ weighting) to account for heteroscedasticity at the lower end.

Protocol B: HPLC-UV/CAD (Process Development)

Scope: Routine purity analysis (>98%) and assay determination in synthesis labs.

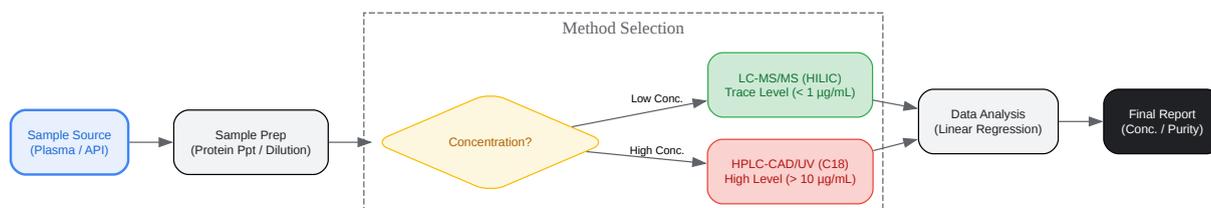
Mechanistic Rationale

Since the amide chromophore (210 nm) is weak and prone to solvent interference, Charged Aerosol Detection (CAD) is superior as it detects all non-volatile compounds regardless of optical properties, providing "universal" response factors.

Chromatographic Conditions

- Column: Agilent Poroshell 120 EC-C18 (2.7 μ m, 4.6 x 100 mm).
- Mobile Phase A: 10 mM Phosphate Buffer (pH 7.5) – High pH ensures the piperidine is partially deprotonated for better peak shape on C18.
- Mobile Phase B: Acetonitrile.
- Detection:
 - UV: 210 nm (Reference).
 - CAD: Evaporation Temp 35°C, Power Function 1.0.
- Gradient: 5% B to 60% B over 10 minutes.

Visualization of Analytical Workflow



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Caption: Decision matrix and workflow for **N-(Piperidin-3-yl)isobutyramide** quantification based on sample concentration.

Method Validation Criteria (ICH Q2 R1)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

Parameter	Acceptance Criteria (LC-MS/MS)	Acceptance Criteria (HPLC-UV)
Linearity (r^2)	> 0.995 (weighted $1/x^2$)	> 0.999
Accuracy (% Recovery)	85-115%	98-102%
Precision (% CV)	< 15% (LLOQ < 20%)	< 2%
Specificity	No interference at RT (Selectivity Factor > 1.5)	Resolution > 2.0 from impurities
Carryover	< 20% of LLOQ in blank	< 0.05% in blank

Troubleshooting & Expert Insights

Peak Tailing

- Cause: Interaction of the secondary amine with residual silanols on the column stationary phase.
- Solution: Increase buffer ionic strength (to 20 mM) or add 0.1% Triethylamine (TEA) to the mobile phase (HPLC only) as a silanol blocker. For LC-MS, ensure the use of an "Amide" or "HILIC" column rather than standard silica.

Stereoisomer Separation

- Challenge: The compound has a chiral center at C3. Synthetic batches may contain the enantiomer.
- Protocol: Use a Chiralpak IG column (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) with a Mobile Phase of Hexane:Ethanol:Diethylamine (80:20:0.1) for chiral resolution if enantiomeric excess (ee) determination is required.

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